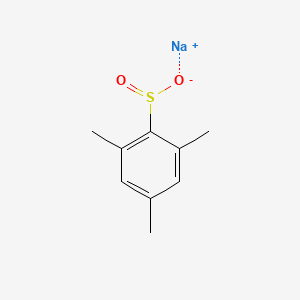

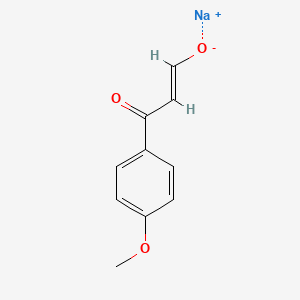

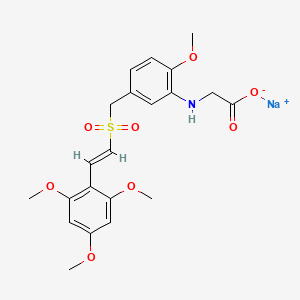

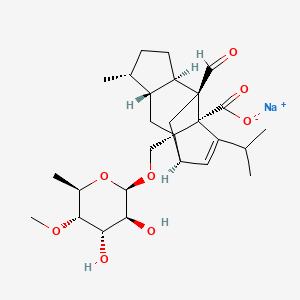

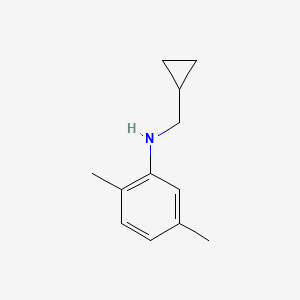

N-(Cyclopropylmethyl)-2,5-dimethylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the aniline group, possibly through a reduction of a nitro group on a benzene ring already substituted with the cyclopropylmethyl and dimethyl groups . The cyclopropyl group could potentially be introduced through a cyclopropanation reaction .Molecular Structure Analysis

The molecular structure of this compound would be influenced by the aromatic benzene ring and the cyclopropyl group. The benzene ring contributes to the compound’s stability and influences its reactivity . The cyclopropyl group, being a three-membered ring, would add some strain to the molecule .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the aniline group, which can act as a nucleophile and undergo reactions such as acylation or alkylation . The cyclopropyl group can also participate in various reactions, particularly ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the aniline group can form hydrogen bonds, which could influence the compound’s solubility in different solvents .科学的研究の応用

Reactivity and Synthesis Applications

One area of research focuses on the reactivity patterns of dialkylaniline radical cations, including N,N-dimethylaniline derivatives. These compounds react with copper(II) ions to form amine radical cations, which can undergo dimerization or nucleophilic substitution reactions. This reactivity is crucial for synthesizing para-substituted dialkylanilines, which are valuable intermediates in organic synthesis (Kirchgessner, Sreenath, & Gopidas, 2006).

Material Science and Photocatalysis

In material science, N,N-dimethylaniline derivatives have been used to access highly functionalized compounds with significant properties. For example, non-concerted [2+2] and [4+2] cycloadditions between N,N-dimethylanilino-substituted compounds have led to the creation of structures with intense, low-energy charge-transfer bands. These compounds are of interest for their potential applications in electronic and photonic materials due to their unique electronic properties (Jayamurugan et al., 2011).

Catalysis and Polymerization

Cyclopentadienyl ligands functionalized by quinoline or N,N-dimethylaniline have shown to form stable chromium(III) complexes, which are highly active catalysts for olefin polymerization. The structural rigidity and nitrogen coordination of these ligands contribute to the high activity and temperature stability of the catalysts, highlighting the role of dimethylaniline derivatives in developing new catalytic systems (Enders, Fernandez, Ludwig, & Pritzkow, 2001).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-(cyclopropylmethyl)-2,5-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-3-4-10(2)12(7-9)13-8-11-5-6-11/h3-4,7,11,13H,5-6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDIVBLXWFNRNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NCC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635973 |

Source

|

| Record name | N-(Cyclopropylmethyl)-2,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyclopropylmethyl)-2,5-dimethylaniline | |

CAS RN |

356539-50-9 |

Source

|

| Record name | N-(Cyclopropylmethyl)-2,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。